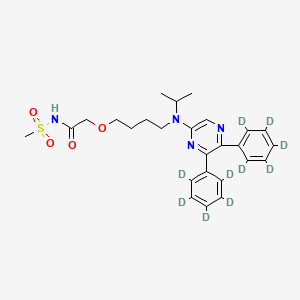

Selexipag-d10

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

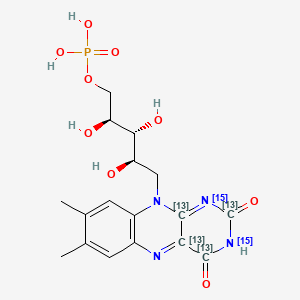

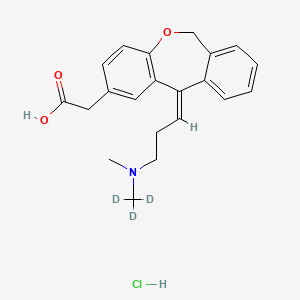

Selexipag-d10 is a deuterated form of Selexipag, a medication developed for the treatment of pulmonary arterial hypertension. Selexipag and its active metabolite, ACT-333679, act as agonists of the prostacyclin receptor, leading to vasodilation in the pulmonary circulation. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of Selexipag.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Selexipag involves several key steps:

Formation of 2-chloro-5,6-diphenylpyrazine: This compound is reacted with 4-(isopropylamino)-1-butanol to yield 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol.

Reaction with tertiary butyl bromoacetate: This forms 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid tertiary butyl ester.

Hydrolysis: The tertiary butyl ester is hydrolyzed to yield 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid.

Final reaction: The acid is reacted with methane sulfonamide in the presence of CDI and DABCO to form Selexipag.

Industrial Production Methods

The industrial production of Selexipag involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Selexipag undergoes several types of chemical reactions:

Hydrolysis: The acylsulfonamide group is hydrolyzed by hepatic carboxylesterase 1 to yield the active metabolite, ACT-333679.

Oxidative Metabolism: Catalyzed by CYP3A4 and CYP2C8, resulting in hydroxylated and dealkylated products.

Glucuronidation: Involves UGT1A3 and UGT2B7, leading to the formation of glucuronide conjugates.

Common Reagents and Conditions

Hydrolysis: Enzyme hepatic carboxylesterase 1.

Oxidative Metabolism: CYP3A4 and CYP2C8 enzymes.

Glucuronidation: UGT1A3 and UGT2B7 enzymes.

Major Products Formed

ACT-333679: The active metabolite formed by hydrolysis.

Hydroxylated and Dealkylated Products: Formed by oxidative metabolism.

Glucuronide Conjugates: Formed by glucuronidation.

Scientific Research Applications

Selexipag-d10 is used in various scientific research applications:

Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of Selexipag.

Metabolism Studies: To understand the metabolic pathways and identify metabolites.

Drug Interaction Studies: To investigate potential interactions with other drugs.

Biological Research: To study the effects of Selexipag on cellular and molecular pathways.

Medical Research: To explore the therapeutic potential of Selexipag in treating pulmonary arterial hypertension and other conditions.

Mechanism of Action

Selexipag and its active metabolite, ACT-333679, act as selective agonists of the prostacyclin receptor (IP receptor). Binding to this receptor leads to increased vasodilation of the arteries, decreased cell proliferation, and inhibition of platelet aggregation . These effects are beneficial in the treatment of pulmonary arterial hypertension, as they reduce elevated pressure in the blood vessels supplying blood to the lungs.

Comparison with Similar Compounds

Similar Compounds

Epoprostenol: A prostacyclin analogue used for the treatment of pulmonary arterial hypertension.

Iloprost: Another prostacyclin analogue with similar therapeutic effects.

Treprostinil: A prostacyclin analogue with a longer half-life.

Uniqueness of Selexipag

Selexipag is unique in its selectivity for the prostacyclin receptor and its oral bioavailability. Unlike other prostacyclin analogues, Selexipag is not a prostacyclin or a prostacyclin analogue, making it chemically distinct . Its active metabolite, ACT-333679, is approximately 37 times more potent than Selexipag, providing sustained therapeutic effects .

Properties

Molecular Formula |

C26H32N4O4S |

|---|---|

Molecular Weight |

506.7 g/mol |

IUPAC Name |

2-[4-[[5,6-bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]-N-methylsulfonylacetamide |

InChI |

InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31)/i4D,5D,6D,7D,8D,9D,12D,13D,14D,15D |

InChI Key |

QXWZQTURMXZVHJ-WEXSBOOJSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC=C(N=C2C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])N(CCCCOCC(=O)NS(=O)(=O)C)C(C)C)[2H])[2H] |

Canonical SMILES |

CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]ethyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]dodecanediamide](/img/structure/B12419934.png)

![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)

![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)